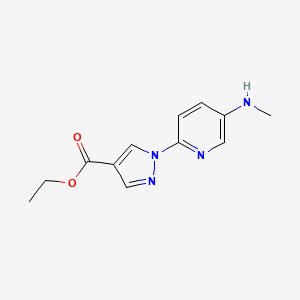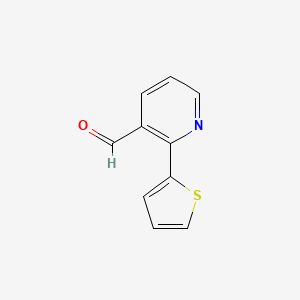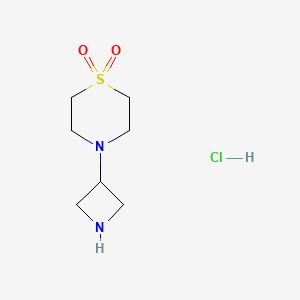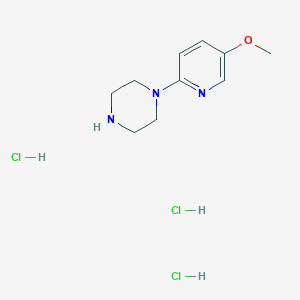
Ethyl-1-(5-(Methylamino)pyridin-2-yl)-1H-pyrazol-4-carboxylat
Übersicht
Beschreibung
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyridine ring via a methylamino group. The ethyl carboxylate group would be attached to the pyrazole ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the 3-position to form a variety of substituted pyrazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of functional groups, the degree of substitution on the pyrazole ring, and the nature of the substituents could all influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von N-(Pyridin-2-yl)amiden
Diese Verbindung dient als Vorläufer bei der Synthese von N-(Pyridin-2-yl)amiden, die Strukturen mit signifikantem biologischem und therapeutischem Wert darstellen. Die chemodivergente Synthese aus α-Bromketonen und 2-Aminopyridinen unter kontrollierten Bedingungen führt zur Bildung dieser Amide . Diese Amide sind aufgrund ihrer attraktiven biologischen Eigenschaften ein integraler Bestandteil der Entwicklung von Arzneimitteln.
Krebsforschung: Antikrebsaktivität gegen Magenkrebs
Ein Derivat dieser Verbindung wurde synthetisiert und zeigte Antikrebsaktivität gegen humane Magenkrebszelllinien . Dies unterstreicht sein Potenzial als Gerüst für die Entwicklung neuer Antikrebsmittel, insbesondere bei der Behandlung von Magenkrebs.
Organische Synthese: C–C-Bindungsspaltung
Die Verbindung ist an organischen Synthesemethoden beteiligt, bei denen die Spaltung von C–C-Bindungen erleichtert wird. Dies ist ein sich entwickelnder Ansatz zur Synthese von Amiden, die in organischen Verbindungen, Polymeren, Naturprodukten und Arzneimitteln allgegenwärtig sind .
Kristallographie: Charakterisierung neuer heterocyclischer Verbindungen
Ethyl-1-(5-(Methylamino)pyridin-2-yl)-1H-pyrazol-4-carboxylat kann zur Entwicklung neuer heterocyclischer Verbindungen verwendet werden. Diese Verbindungen können mit Techniken wie IR, 1H-NMR und Einkristall-Röntgenkristallographie charakterisiert werden, was zur Entwicklung der Strukturchemie beiträgt .
Fungizidforschung: Synthese von Pyrimidinamin-Derivaten
Obwohl sie nicht direkt mit der betreffenden Verbindung verwandt sind, wurden ihre strukturellen Analoga zur Entwicklung und Synthese von Pyrimidinamin-Derivaten mit ausgezeichneter fungizider Aktivität verwendet . Dies deutet darauf hin, dass ähnliche Strategien eingesetzt werden könnten, um das fungizide Potenzial von this compound zu untersuchen.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1-[5-(methylamino)pyridin-2-yl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-12(17)9-6-15-16(8-9)11-5-4-10(13-2)7-14-11/h4-8,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTWYAWEHGONIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=NC=C(C=C2)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140570 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[5-(methylamino)-2-pyridinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624261-04-6 | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[5-(methylamino)-2-pyridinyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 1-[5-(methylamino)-2-pyridinyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405275.png)



![3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1405281.png)
![3-[(3,5-Difluorophenoxy)methyl]azetidine](/img/structure/B1405283.png)

![Ethyl 2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanoate dihydrochloride](/img/structure/B1405288.png)


